Dictyophorine A

Neurotrophic factors NGF induction Astrocyte biology

Dictyophorine A (CAS: 177765-55-8) is a sesquiterpenoid belonging to the eudesmane class of natural products, distinguished by its tricyclic framework incorporating a naphtho-oxirane ring system. It was originally isolated from the edible fungus *Dictyophora indusiata* (syn.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B1254192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDictyophorine A
Synonymsdictyophorine A
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC2(C13C(O3)C(CC2)C(=C)C)C
InChIInChI=1S/C15H20O2/c1-9(2)12-5-6-14(4)8-11(16)7-10(3)15(14)13(12)17-15/h7,12-13H,1,5-6,8H2,2-4H3/t12-,13-,14-,15-/m1/s1
InChIKeyGIOCZBPNJOEKCR-KBUPBQIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dictyophorine A for Neurotrophic Research: A Fungal Eudesmane Sesquiterpene Procurement Guide


Dictyophorine A (CAS: 177765-55-8) is a sesquiterpenoid belonging to the eudesmane class of natural products, distinguished by its tricyclic framework incorporating a naphtho-oxirane ring system [1]. It was originally isolated from the edible fungus *Dictyophora indusiata* (syn. *Phallus indusiatus*) [2]. As the first eudesmane derivative identified from a fungal source, it represents a unique chemotype within the broader landscape of plant-derived eudesmanes [3]. Its primary reported bioactivity is the stimulation of nerve growth factor (NGF) synthesis in astroglial cells [4].

Why Dictyophorine A Cannot Be Substituted by Generic Sesquiterpenes or In-Class Analogs


Substituting Dictyophorine A with its closest structural analog, Dictyophorine B, or other eudesmane sesquiterpenes is scientifically invalid due to critical differences in pharmacophore architecture and bioactivity. While both Dictyophorines A and B share the eudesmane skeleton, Dictyophorine A uniquely features an oxirane ring, a structural element hypothesized to be crucial for its superior NGF-synthesis promoting activity [1]. Furthermore, as the first eudesmane derivative isolated from a fungal source, Dictyophorine A may exhibit distinct biosynthetic and biological profiles compared to the vast majority of plant-derived eudesmanes [2]. Generic substitution without considering these specific structural and phylogenetic distinctions would compromise experimental reproducibility and undermine any structure-activity relationship (SAR) studies.

Quantitative Evidence: Dictyophorine A Differentiation and Procurement Justification


Superior NGF-Synthesis Stimulation in Astroglial Cells vs. In-Class Analog Dictyophorine B

Dictyophorine A exhibits significantly stronger NGF-synthesis promoting activity compared to its close structural analog Dictyophorine B in a direct head-to-head comparison using quiescent rat astroglial cells [1]. The enhanced activity is attributed to the presence of an oxirane ring in Dictyophorine A, a structural feature absent in Dictyophorine B, which instead contains a different functional group arrangement [1].

Neurotrophic factors NGF induction Astrocyte biology Structure-activity relationship (SAR)

Phylogenetic Uniqueness: The First Fungal Eudesmane Skeleton vs. Plant-Derived Eudesmanes

Dictyophorine A and B are the first reported eudesmane derivatives isolated from a fungal source, specifically the mushroom *Dictyophora indusiata* [1]. This is in stark contrast to the vast majority of known eudesmane sesquiterpenes, which are predominantly isolated from higher plants [2]. This phylogenetic distinction suggests potential differences in biosynthetic pathways and may correlate with unique biological activities not found in plant-derived eudesmanes.

Natural product chemistry Fungal secondary metabolites Chemotaxonomy Biosynthesis

Potency Contextualization: NGF Induction of Fungal Sesquiterpene vs. Diterpenoid (Erinacine) Class

While direct quantitative NGF data for Dictyophorine A is not publicly available for cross-study comparison, class-level inference can be drawn from its reported activity. As a sesquiterpene NGF-inducer from edible fungi, Dictyophorine A represents a distinct chemical class compared to extensively studied diterpenoid NGF-inducers like erinacines. For context, Erinacine A from *Hericium erinaceus* induces 250.1 ± 36.2 pg/ml NGF at 1 mM in vitro [1]. Dictyophorine A's reported superior activity over Dictyophorine B suggests its potency is significant within its own class, but cross-class comparisons to cyathane diterpenoids require dedicated head-to-head studies.

Neurotrophic factors Comparative pharmacology Fungal bioactives Alzheimer's disease research

NGF Induction Confirmation in Astroglial Cells: Core Bioactivity Validation

The primary, and most consistently cited, biological activity of Dictyophorine A is its ability to promote the synthesis of nerve growth factor (NGF) in astroglial cells [REFS-1, REFS-2]. This core bioactivity has been documented in the primary research literature and is the defining characteristic that drives scientific interest in this compound [1].

Neurotrophic factors In vitro pharmacology Astrocyte biology

Optimal Research Scenarios for Procuring Dictyophorine A Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Fungal NGF Inducers

Dictyophorine A is ideally suited as a reference compound in SAR campaigns aimed at understanding the structural determinants of NGF induction by fungal metabolites. Its unique oxirane ring, which differentiates it from the less active Dictyophorine B, provides a specific pharmacophoric feature to probe [1]. Comparative studies between these two analogs can elucidate the role of this functional group in receptor binding or downstream signaling, guiding the design of more potent synthetic analogs.

Investigating Astrocyte-Neuron Crosstalk and Gliotransmission

Given its validated activity in promoting NGF synthesis specifically in astroglial cells, Dictyophorine A is a valuable tool for studying astrocyte-neuron communication [1]. It can be employed in co-culture models or conditioned media experiments to dissect the mechanisms by which astrocytes support neuronal health, differentiation, and survival via NGF secretion, without the confounding pleiotropic effects of other neurotrophin inducers.

Comparative Fungal Metabolomics and Chemotaxonomy

As the first eudesmane derivative isolated from a fungal source, Dictyophorine A serves as a unique chemotaxonomic marker for *Dictyophora indusiata* and related species [1]. It is an essential analytical standard for researchers using LC-MS or GC-MS to profile the secondary metabolome of this edible mushroom, or for comparative studies investigating the phylogenetic distribution of eudesmane biosynthesis across different kingdoms of life.

Benchmarking Novel Fungal NGF-Inducing Extracts or Fractions

For natural product chemists screening fungal extracts for neurotrophic activity, Dictyophorine A provides a well-characterized positive control. Its established, albeit qualitative, activity in astroglial NGF-induction assays allows for the calibration and validation of experimental systems designed to discover new NGF-stimulating compounds from other fungal species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dictyophorine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.